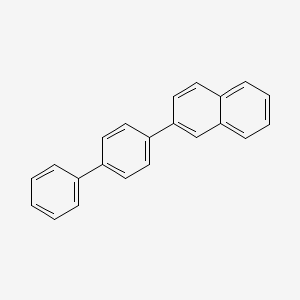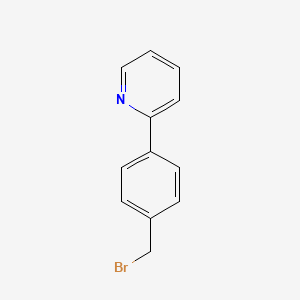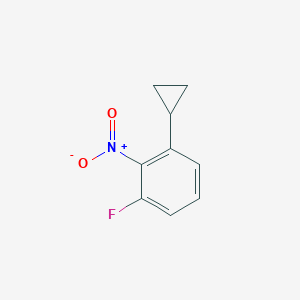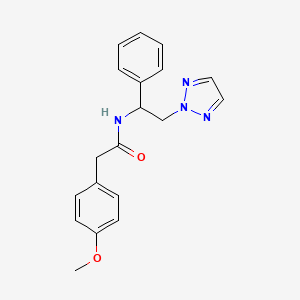
2-(4-苯基苯基)萘
描述
2-(4-Phenylphenyl)naphthalene is an organic compound with the molecular formula C26H18. It is a derivative of naphthalene, which is a class of arenes consisting of two ortho-fused benzene rings .
Molecular Structure Analysis
The molecular structure of 2-(4-Phenylphenyl)naphthalene consists of a naphthalene core with a phenyl group attached at the 2-position. The molecular weight is 280.37.Chemical Reactions Analysis
Naphthalene and its derivatives are known to undergo various organic transformations . They have multiple reactive sites that allow them to be utilized in several kinds of organic reactions .Physical And Chemical Properties Analysis
Naphthalene derivatives exhibit unique photophysical and chemical properties . They have a rigid plane and large π-electron conjugation, which contribute to their high quantum yield and excellent photostability .科学研究应用
Organic Electronics
2-(4-Phenylphenyl)naphthalene derivatives, like Naphthalene diimides (NDIs), are known for their high electron affinity and good charge carrier mobility . These properties make them suitable for use in organic electronics, where they can function as semiconducting materials in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
Photovoltaic Devices
Due to their excellent thermal and oxidative stability, compounds such as 2-(4-Phenylphenyl)naphthalene are promising candidates for non-fullerene acceptors in solar cells. Their ability to self-assemble into functional structures enhances their applicability in photovoltaic devices , contributing to more efficient energy conversion .
Supramolecular Chemistry
In supramolecular chemistry, 2-(4-Phenylphenyl)naphthalene can form host–guest complexes . These complexes are foundational for molecular switching devices, such as catenanes and rotaxanes , which have potential applications in the development of molecular machines and nanotechnology .
Sensing Technologies
The unique electronic properties of 2-(4-Phenylphenyl)naphthalene allow it to be used in sensing technologies . It can be incorporated into sensors that detect environmental changes or specific chemical substances, providing valuable data for various scientific and industrial applications .
Catalysis
2-(4-Phenylphenyl)naphthalene derivatives can act as catalysts in chemical reactions. Their large, electron-deficient aromatic cores can facilitate the transfer of electrons in redox reactions, making them useful in synthetic organic chemistry and industrial processes .
Biomedical Applications
The structural versatility of 2-(4-Phenylphenyl)naphthalene allows for its use in medicine . It can be tailored to interact with biological systems, potentially leading to applications in drug delivery , imaging , and as a component in therapeutic agents .
未来方向
Naphthalene derivatives are considered excellent candidates for the construction of organic electronic appliances due to their strong fluorescence, electroactivity, and photostability . They are also used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc . Therefore, the future research directions for 2-(4-Phenylphenyl)naphthalene could involve exploring its potential applications in these areas.
作用机制
Target of Action
Naphthoquinones, a class of compounds that includes naphthalene derivatives, have been reported to exhibit anticancer action and other pharmacological properties
Mode of Action
The mode of action of 2-(4-Phenylphenyl)naphthalene is currently unknown. Naphthoquinones, which are structurally related, have been reported to exhibit various mechanisms of action, depending on their structural differences . It is plausible that 2-(4-Phenylphenyl)naphthalene may interact with its targets in a similar manner, leading to changes at the molecular level.
Biochemical Pathways
Naphthalene and its derivatives have been shown to enhance the biodegradation of phenanthrene by pseudomonas sp, suggesting that they may affect microbial metabolic pathways
Pharmacokinetics
Its metabolites are stable enough to travel through the circulation and impact the lung . Physiologically based pharmacokinetic (PBPK) models have been used to estimate internal doses of naphthalene . Similar studies could be conducted for 2-(4-Phenylphenyl)naphthalene to understand its pharmacokinetic properties.
Result of Action
The molecular and cellular effects of 2-(4-Phenylphenyl)naphthalene are currently unknown. Given its structural similarity to naphthalene, it may exhibit similar effects, such as inducing respiratory tract toxicity . .
属性
IUPAC Name |
2-(4-phenylphenyl)naphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16/c1-2-6-17(7-3-1)19-10-12-20(13-11-19)22-15-14-18-8-4-5-9-21(18)16-22/h1-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTKCRFWOKREQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Phenylphenyl)naphthalene | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2918370.png)

![5-[(2,5-Dimethylphenyl)methyl]-8-(4-ethoxyphenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2918374.png)

![3-(3-methylbutyl)-2-{[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2918378.png)
![2-(2,4-Dimethylphenyl)-4-[(3-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2918379.png)
![2-(3-Fluorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2918381.png)
![Ethyl 4-amino-2-(2-methoxy-2-oxoethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2918383.png)
![5-[1-(3,4-Dimethoxybenzoyl)pyrrolidin-2-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B2918385.png)
![(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-isopropyl-1H-pyrazol-3-yl)methanone](/img/structure/B2918388.png)


![Ethyl 2-[4-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]-2-methylpropanoate](/img/structure/B2918391.png)
![2-isopropyl-7-nitro-4H-benzo[1,4]oxazin-3-one](/img/structure/B2918392.png)